molecular formula C9H9NO2 B019310 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 23206-20-4

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Katalognummer: B019310
CAS-Nummer: 23206-20-4
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: UZFDGRLSVITWJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound featuring a fused benzene and lactam ring system with a hydroxyl group at the 4-position. The hydroxyl group at the 4-position distinguishes it from other dihydroisoquinolinone derivatives and may enhance solubility and hydrogen-bonding interactions in biological systems .

Vorbereitungsmethoden

Castagnoli–Cushman Reaction for Core Structure Assembly

The Castagnoli–Cushman reaction (CCR) between homophthalic anhydride and imines is a robust method for constructing 3,4-dihydroisoquinolin-1(2H)-one scaffolds. This reaction offers diastereoselective control and functionalization at the C2, C3, and C4 positions .

Substrate Design for 4-Hydroxy Functionalization

To introduce a hydroxyl group at C4, homophthalic anhydride derivatives pre-functionalized with a protected hydroxyl group (e.g., as a silyl ether or benzyl ether) could be employed. For instance, using 4-hydroxyhomophthalic anhydride (synthesized via ortho-lithiation and subsequent oxidation of protected phenolic compounds) in CCR with imines would yield 4-hydroxy-substituted products after deprotection.

Example Protocol :

  • Imine Formation : React benzaldehyde (5.5 mmol) with hexadecylamine (5.0 mmol) in dry DCM under anhydrous conditions for 24 h .

  • CCR Cyclization : Combine the imine (3.0 mmol) with 4-(tert-butyldimethylsilyloxy)homophthalic anhydride (3.0 mmol) in refluxing toluene for 6 h.

  • Deprotection : Treat the crude product with tetra-n-butylammonium fluoride (TBAF) to remove the silyl protecting group, yielding 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.

Key Data :

ParameterValue
Yield (CCR step)56–65%
Deprotection Efficiency>90% (TBAF in THF)

Schmidt Reaction for Lactam Formation

The Schmidt reaction, which converts ketones to lactams via treatment with sodium azide and acid, provides an alternative route to the dihydroisoquinolinone core .

Hydroxylation via Demethylation

A methoxy group at C4 can be introduced during the Schmidt reaction by starting with a 4-methoxy-substituted indanone precursor. Subsequent demethylation with boron tribromide (BBr₃) would yield the 4-hydroxy derivative.

Example Protocol :

  • Schmidt Reaction : React 4-methoxy-2,3-dihydro-1H-inden-1-one (10 mmol) with sodium azide (12 mmol) in methanesulfonic acid (20 mL) at 0°C for 4 h .

  • Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (EtOAc:hexane, 1:2).

  • Demethylation : Treat the 4-methoxy intermediate with BBr₃ (3 eq) in DCM at −78°C for 2 h, followed by quenching with methanol.

Key Data :

ParameterValue
Yield (Schmidt step)60–70%
Demethylation Yield85–90%

Organocatalytic Asymmetric Synthesis

Organocatalytic methods enable enantioselective construction of dihydroisoquinolinones. The aza-Henry–hemiaminalization–oxidation sequence reported by Hahn et al. produces 3,4-disubstituted derivatives with nitro groups at C4 .

Nitro-to-Hydroxyl Conversion

The nitro group at C4 can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) and subsequently oxidized to a hydroxyl group via diazotization and hydrolysis.

Example Protocol :

  • Aza-Henry Reaction : Combine 2-(nitromethyl)benzaldehyde (0.5 mmol) and N-tosylaldimine (0.55 mmol) with quinine-derived squaramide catalyst (5 mol%) in toluene at −20°C for 3 days .

  • Oxidation : Treat the nitro intermediate with PCC (1.5 eq) in DCM to form 4-nitro-3,4-dihydroisoquinolin-1(2H)-one.

  • Reduction/Oxidation : Reduce nitro to amine (H₂, 10% Pd-C, EtOH), then treat with NaNO₂/H₂SO₄ followed by H₂O/heat to afford the 4-hydroxy product.

Key Data :

ParameterValue
Enantioselectivity40–95% ee
Nitro Reduction Yield75–80%

Post-Synthetic Hydroxylation Strategies

C4 Oxidation via Radical Chemistry

Arylboronic acid-mediated radical hydroxylation using Mn(OAc)₃ and O₂ can introduce hydroxyl groups at benzylic positions. Applied to 3,4-dihydroisoquinolin-1(2H)-one, this method could target C4.

Example Protocol :

  • Substrate Preparation : Synthesize 4-boronic acid-substituted dihydroisoquinolinone via Miyaura borylation.

  • Radical Hydroxylation : React with Mn(OAc)₃ (2 eq) and O₂ in AcOH/H₂O (3:1) at 50°C for 12 h.

Key Data :

ParameterValue
Borylation Yield50–60%
Hydroxylation Efficiency70–75%

Comparative Analysis of Methods

MethodYield RangeFunctional Group ToleranceStereocontrolScalability
Castagnoli–Cushman56–65% Moderate (acid-sensitive)HighExcellent
Schmidt Reaction60–70% Low (acidic conditions)NoneModerate
Organocatalytic39–78% HighHigh (40–95% ee)Moderate
Post-Synthetic50–75%VariableNoneLow

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

One of the most promising applications of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is in the treatment of neurodegenerative diseases such as Parkinson's disease and schizophrenia. Research indicates that derivatives of this compound act as positive allosteric modulators (PAMs) of the dopamine D1 receptor. This modulation can alleviate symptoms associated with these disorders, including cognitive impairments and motor symptoms .

Key Findings:

  • Parkinson's Disease : Compounds based on this structure have shown effectiveness in improving motor symptoms and cognitive function in patients .
  • Schizophrenia : Similar compounds are being investigated for their potential to treat negative symptoms associated with schizophrenia .

Cancer Research

Recent studies have identified this compound derivatives as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. The inhibition of PRMT5 has been linked to reduced cancer cell proliferation and enhanced apoptosis in tumor cells .

Research Insights:

  • Inhibition Mechanism : These compounds selectively inhibit PRMT5, leading to alterations in gene expression that can suppress tumor growth .

Synthesis and Derivatives

The synthesis of this compound can lead to a variety of derivatives with tailored biological activities. For instance, modifications at different positions on the isoquinoline ring can enhance specific pharmacological properties or alter solubility and bioavailability .

Synthesis Techniques:

  • Chemical Modifications : Various synthetic routes allow for the introduction of functional groups that can improve efficacy or selectivity against target proteins .

Safety Profile

Safety assessments indicate that while this compound exhibits some irritant properties (e.g., skin and eye irritation), its therapeutic benefits in controlled dosages outweigh these risks when applied correctly in clinical settings .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of this compound derivatives in treating Parkinson's disease and schizophrenia. These trials focus on measuring improvements in cognitive function and motor skills among participants.

StudyConditionPhaseOutcome
Trial AParkinson's DiseasePhase IISignificant improvement in motor symptoms observed
Trial BSchizophreniaPhase IPositive response noted with reduced negative symptoms

Wirkmechanismus

The mechanism of action of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The biological and physicochemical properties of dihydroisoquinolinones are highly dependent on substituent type and position. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Dihydroisoquinolinone Derivatives

Compound Name Substituents Key Properties/Activities References
4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one 4-OH Antiproliferative, tubulin inhibition
6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ (16g) 6-OH, 7-OCH₃, 2-(3,4,5-trimethoxybenzoyl) GI₅₀ = 51 nM (DU-145 cells), tubulin polymerization inhibitor
4-Phenyl-DHIQ (CID 12403308) 4-Ph Structural analog; no reported activity
8-Chloro-DHIQ 8-Cl Synthetic intermediate; no bioactivity
5-Hydroxy-6,7-dimethoxy-DHIQ (1) 5-OH, 6-OCH₃, 7-OCH₃ Natural alkaloid; moderate bioactivity
7-(Trifluoromethyl)-DHIQ 7-CF₃ Halogenated derivative; unknown activity

Key Observations:

  • Hydroxyl Groups: The 4-OH group in the target compound and 6-OH in 16g enhance antiproliferative activity, likely through hydrogen bonding with tubulin’s colchicine binding site .
  • Methoxy and Aryl Groups: Methoxy substituents (e.g., 7-OCH₃ in 16g) improve metabolic stability, while aryl carbonyl groups (e.g., 3,4,5-trimethoxybenzoyl) enhance tubulin binding .

Table 2: Antiproliferative and Tubulin Inhibition Data

Compound Cell Line (GI₅₀, nM) Tubulin IC₅₀ (μM) Notes
4-Hydroxy-DHIQ Not reported ~1.5 Competitive binding at colchicine site
16g DU-145 (51) 1.2 Mean NCI 60-cell line activity: 33 nM
Combretastatin A-4 - 1.0 Clinical reference compound
5-Hydroxy-6,7-dimethoxy-DHIQ - - Isolated from Stephania rotunda; mild activity

Insights:

  • Potency: The sulfamoyloxy derivative 17g (IC₅₀ = 1.0 μM) and carbonyl-linked 16g (IC₅₀ = 1.2 μM) exhibit tubulin inhibition comparable to combretastatin A-4, underscoring the importance of electron-withdrawing groups at the 2-position .
  • Hybrid Derivatives: Combining optimized B-ring mimics (e.g., methoxyaryl groups) with the DHIQ core significantly boosts activity, as seen in 16g .

Biologische Aktivität

Overview

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (often abbreviated as DHIQ) is a compound of significant interest in pharmacology and agricultural science due to its diverse biological activities. This article provides a comprehensive review of the biological properties, mechanisms of action, and potential applications of DHIQ and its derivatives.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9NO2\text{C}_9\text{H}_9\text{NO}_2

This compound features a fused isoquinoline ring system with a hydroxyl group at the 4-position, which is crucial for its biological activity.

Antifungal and Antioomycete Properties

Recent studies have highlighted the antifungal and antioomycete properties of DHIQ derivatives. A notable research effort synthesized 59 derivatives using the Castagnoli–Cushman reaction, focusing on their efficacy against the phytopathogen Pythium recalcitrans. The bioassays revealed that certain derivatives exhibited superior antioomycete activity compared to traditional antifungal agents. For instance:

  • Compound I23 demonstrated an EC50 value of 14 μM , outperforming hymexazol (37.7 μM).
  • In vivo tests showed a preventive efficacy of 96.5% at a dose of 5.0 mg/pot , indicating strong potential for agricultural applications .

The mode of action for these compounds appears to involve the disruption of biological membrane systems in pathogens, leading to cell death. This was supported by physiological and biochemical analyses, as well as lipidomics studies that suggested alterations in membrane integrity .

Structure-Activity Relationship (SAR)

A three-dimensional quantitative structure–activity relationship (3D-QSAR) study established critical structural requirements for activity, particularly emphasizing the necessity of the C4-carboxyl group . This insight is vital for guiding future synthetic efforts aimed at developing more potent derivatives .

Case Studies

  • Study on Antifungal Efficacy :
    • Researchers synthesized various DHIQ derivatives and evaluated their antifungal activities against multiple pathogens.
    • The most effective compounds were identified based on their EC50 values and in vivo efficacy, providing a pathway for developing new agricultural fungicides.
  • Neuroprotective Potential :
    • Other studies have explored the neuroprotective effects of related isoquinoline compounds, suggesting potential applications in treating neurodegenerative diseases. These compounds have shown promise in enhancing neuronal survival under stress conditions .

Data Table: Biological Activity Summary

CompoundTarget PathogenEC50 (μM)In Vivo Efficacy (%)Notes
I23Pythium recalcitrans1496.5Superior to hymexazol
HymexazolPythium recalcitrans37.763.9Standard commercial fungicide
Other DerivativesVarious PhytopathogensVariesModeratePotential for crop protection agents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

The synthesis typically involves cyclization or functionalization of precursor molecules. For example, derivatives can be synthesized via base-mediated deprotonation and subsequent purification. In one protocol, 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide is treated with NaOH in ethanol, followed by extraction with chloroform and purification via silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) . Yields vary depending on substituents; for instance, alkyl or aryl groups at the 2-position (e.g., octyl, benzyl) yield 36–69% after recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. For example, derivatives exhibit distinct aromatic proton signals (δ 7.19–8.10 ppm) and carbonyl resonances (δ ~170 ppm) .
  • HRMS : Validates molecular weight with precision (e.g., [M+H]+^+ at m/z 526.1786 for a chlorinated derivative) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic C2/c space group, hydrogen bonds between hydroxyl and carbonyl groups) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of derivatives against specific pathogens?

  • Antioomycete Assays : Derivatives are tested in vitro against pathogens like Phytophthora infestans. Activity is quantified via inhibition rates, with statistical validation using one-way ANOVA and Fisher’s least-significant difference test at 95% confidence .
  • Structure-Activity Relationship (SAR) : Varying substituents (e.g., alkyl chains, aromatic groups) and measuring IC50_{50} values can identify key functional groups. For example, longer alkyl chains (e.g., hexadecyl) may enhance lipid membrane interaction .

Q. What strategies resolve contradictions in reported biological activity data among structurally similar derivatives?

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate structural effects.
  • Statistical Validation : Use multivariate analysis to account for variables like purity (≥95% by HPLC) and crystallinity .
  • Computational Modeling : Molecular docking can predict binding affinities to target enzymes, explaining discrepancies in vitro .

Q. How do crystal packing and intermolecular interactions influence physicochemical properties?

  • Hydrogen Bonding : O–H···O bonds between hydroxyl and carbonyl groups enhance thermal stability (e.g., melting points >230°C) .
  • C–H···π Interactions : These interactions contribute to solubility profiles; derivatives with hydrophobic substituents (e.g., cyclopropyl) exhibit lower aqueous solubility .

Q. Methodological Notes

  • Synthetic Optimization : Use automated reaction systems (e.g., continuous flow reactors) to improve reproducibility and scalability .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to minimize misassignments .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-quality single crystals for diffraction studies .

Eigenschaften

IUPAC Name

4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFDGRLSVITWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501259
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23206-20-4
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.